N-Benzylpiperidine Pharmacophore: AChE Inhibitory Potency of Ester-Linked Donepezil Analog vs. Donepezil and Amide Analogs
Although direct IC50 data for Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate (CAS 2110358-57-9) itself is not available in the primary literature, the compound's immediate structural derivative—5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (compound 67), which is formed directly from ester coupling at the C-4 carboxylate of the 1-benzylpiperidine-4-carboxylate scaffold—demonstrates an AChE IC50 of 0.03 ± 0.07 μM, representing a 1.7-fold improvement over donepezil (IC50 = 0.05 ± 0.06 μM) [1]. Critically, this ester-linked analog showed no cytotoxicity (IC50 > 100 μM in SH-SY5Y cells), whereas donepezil exhibited cytotoxicity with an IC50 of 15.54 ± 1.12 μM, yielding a >6.4-fold improvement in the therapeutic window [1]. Replacement of the ester linker with a metabolically stable amide in compounds 20 and 28 resulted in 198-fold and 14-fold reductions in AChE potency (IC50 = 5.94 ± 1.08 μM and 0.41 ± 1.25 μM, respectively), validating the functional necessity of the ester linkage for AChE affinity [2].
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibitory potency and SH-SY5Y neuroblastoma cytotoxicity |
|---|---|
| Target Compound Data | Compound 67 (1-benzylpiperidine-4-carboxylate ester analog): AChE IC50 = 0.03 ± 0.07 μM; Cytotoxicity IC50 > 100 μM (SH-SY5Y) |
| Comparator Or Baseline | Donepezil: AChE IC50 = 0.05 ± 0.06 μM; Cytotoxicity IC50 = 15.54 ± 1.12 μM; Amide analog 20: AChE IC50 = 5.94 ± 1.08 μM; Amide analog 28: AChE IC50 = 0.41 ± 1.25 μM |
| Quantified Difference | AChE: 1.7-fold more potent than donepezil; Cytotoxicity: >6.4-fold improvement; Ester vs. amide linker: 14- to 198-fold AChE potency advantage |
| Conditions | In vitro AChE inhibition assay; SH-SY5Y human neuroblastoma cell line for cytotoxicity; molecular docking in AChE active site (PDB: 4EY7) |
Why This Matters
The methyl ester of the 1-benzylpiperidine-4-carboxylate scaffold is a critical structural determinant for both AChE potency and reduced cytotoxicity—procurement of the N-benzylated methyl ester (CAS 2110358-57-9) enables direct ester coupling to yield donepezil-like analogs with a wider therapeutic window, while the N-Boc analog (CAS 362703-35-3) requires additional N-deprotection and N-benzylation steps, adding 2–3 synthetic transformations and reducing overall yield.
- [1] van Greunen, D.G.; Cordier, W.; Nell, M.; van der Westhuyzen, C.; Steenkamp, V.; Panayides, J.L.; Riley, D.L. Targeting Alzheimer's disease by investigating previously unexplored chemical space surrounding the cholinesterase inhibitor donepezil. Eur. J. Med. Chem. 2017, 127, 671–690. PMID: 27823887. View Source
- [2] van Greunen, D.G. et al. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Eur. J. Med. Chem. 2019, 179, 680–693. PMID: 31280020. View Source
